1-(Benzyloxy)-4-bromo-2-nitrobenzene
Overview
Description
1-(Benzyloxy)-4-bromo-2-nitrobenzene is a compound that can be inferred to have a benzene ring with a benzyloxy substituent at the first position, a bromine atom at the fourth position, and a nitro group at the second position. This structure suggests that the compound could be involved in various chemical reactions due to the presence of reactive functional groups such as the nitro and bromo substituents.
Synthesis Analysis
The synthesis of related bromo-nitrobenzene compounds has been explored in several studies. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been demonstrated as a route to form arylzinc compounds . Another study reported the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 1-(Benzyloxy)-4-bromo-2-nitrobenzene.
Molecular Structure Analysis
The molecular structure of bromo-nitrobenzene derivatives has been the subject of research, with studies revealing the crystal structures of related compounds. For example, the crystal structure of N-(4-Bromophenyl)-4-nitrobenzamide shows a small dihedral angle between the benzene rings, indicating a planar structure which could be similar to the structure of 1-(Benzyloxy)-4-bromo-2-nitrobenzene . This planarity is often associated with conjugated systems, which can affect the chemical reactivity and physical properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of bromo-nitrobenzene compounds has been widely studied. The radical anions of 1-bromo-4-nitrobenzene have been shown to be reactive in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions . Additionally, the dual nucleophilic aromatic substitution (SNAr) reaction has been utilized to synthesize various heterocyclic compounds from activated ortho-halonitrobenzenes . These studies suggest that 1-(Benzyloxy)-4-bromo-2-nitrobenzene could undergo similar reactions, potentially leading to a variety of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Benzyloxy)-4-bromo-2-nitrobenzene can be deduced from studies on similar compounds. The presence of a nitro group and a bromine atom is likely to influence the compound's electron affinity and reactivity. The electrochemical behavior of such compounds has been investigated, revealing insights into their reduction mechanisms and the formation of radical anions . The solubility, melting point, and other physical properties would be influenced by the substituents on the benzene ring and their interactions with solvents or other molecules.
Scientific Research Applications
1. Antimicrobial Activity of Chalcones Derivatives
- Summary of the Application : Chalcones derivatives, including those with a 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) ethanone moiety, have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .
- Methods of Application/Experimental Procedures : The compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results/Outcomes : The synthesized compounds were screened for antimicrobial activity .
2. Emulgator and Pharmaceutical Intermediate
- Summary of the Application : 1-Benzyloxy-4-iodobenzene, a compound similar to 1-(Benzyloxy)-4-bromo-2-nitrobenzene, is used as an emulgator and as a pharmaceutical intermediate .
- Methods of Application/Experimental Procedures : Specific methods of application or experimental procedures are not provided in the source .
- Results/Outcomes : The compound serves as an effective emulgator and pharmaceutical intermediate .
3. Bioactivity of Xanthone Glucosides
- Summary of the Application : Xanthones, which are secondary metabolites found in plants, fungi, lichens, and bacteria, have a diverse range of bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties .
- Methods of Application/Experimental Procedures : The isolation, structure, bioactivity, and synthesis of these compounds were all explored in depth .
- Results/Outcomes : Xanthones have a variety of health-promoting properties, including antibacterial, anticarcinogenic, antioxidant, and antidiabetic properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-nitro-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUELJXGNXNSEQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461030 | |
Record name | 1-(Benzyloxy)-4-bromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-bromo-2-nitrobenzene | |
CAS RN |
383868-64-2 | |
Record name | 1-(Benzyloxy)-4-bromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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